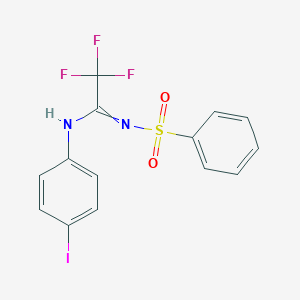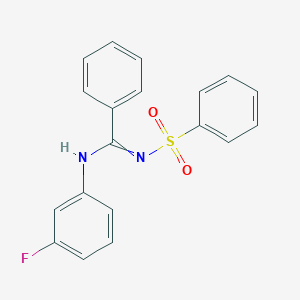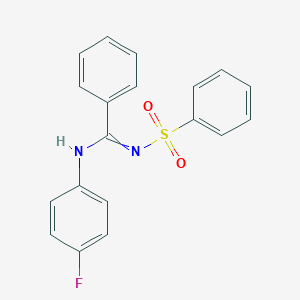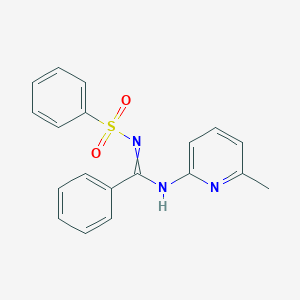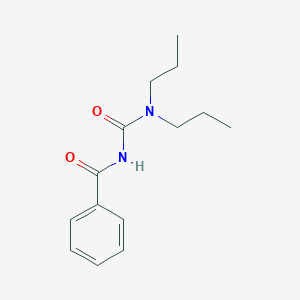![molecular formula C22H25N3O B284224 4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a pyrrolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core and exhibit similar biological activities.
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring and are studied for their pharmacological properties.
Uniqueness
4-[1-(2-Methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
特性
分子式 |
C22H25N3O |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
4-[1-(2-methylbutyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C22H25N3O/c1-3-16(2)14-25-20-12-8-7-11-19(20)23-22(25)17-13-21(26)24(15-17)18-9-5-4-6-10-18/h4-12,16-17H,3,13-15H2,1-2H3 |
InChIキー |
DCVJWVCDQNLFAZ-UHFFFAOYSA-N |
SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
正規SMILES |
CCC(C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B284141.png)
![N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
![N-(tert-butyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-1,3-benzothiazole-6-sulfonamide](/img/structure/B284147.png)
![5-bromo-N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-furamide](/img/structure/B284148.png)
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
![N-{4-[(propylamino)sulfonyl]phenyl}nicotinamide](/img/structure/B284159.png)
![N-(6-chloro-4-pyrimidinyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284166.png)
![1-(6-Methoxypyrimidin-4-yl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284168.png)
